Cas no 2098155-35-0 ((E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid)

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- (E)-4-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-4-oxobut-2-enoic acid
- 4-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid
- AKOS026711345
- (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid
- 2098155-35-0
- F1907-6980
- 2-Butenoic acid, 4-[4-(methoxymethyl)-4-methyl-1-piperidinyl]-4-oxo-
-
- インチ: 1S/C12H19NO4/c1-12(9-17-2)5-7-13(8-6-12)10(14)3-4-11(15)16/h3-4H,5-9H2,1-2H3,(H,15,16)/b4-3+
- InChIKey: WEIKNQMHXPDNCL-ONEGZZNKSA-N
- SMILES: O(C)CC1(C)CCN(C(/C=C/C(=O)O)=O)CC1
計算された属性
- 精确分子量: 241.13140809g/mol
- 同位素质量: 241.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 317
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- XLogP3: 0.5
じっけんとくせい
- 密度みつど: 1.136±0.06 g/cm3(Predicted)
- Boiling Point: 414.4±28.0 °C(Predicted)
- 酸度系数(pKa): 3.91±0.10(Predicted)
(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-6980-0.5g |
(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid |
2098155-35-0 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
TRC | E286346-1g |
(E)-4-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic Acid |
2098155-35-0 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-6980-0.25g |
(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid |
2098155-35-0 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
TRC | E286346-100mg |
(E)-4-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic Acid |
2098155-35-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
TRC | E286346-500mg |
(E)-4-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic Acid |
2098155-35-0 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-6980-2.5g |
(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid |
2098155-35-0 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-6980-5g |
(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid |
2098155-35-0 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
Life Chemicals | F1907-6980-10g |
(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid |
2098155-35-0 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-6980-1g |
(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid |
2098155-35-0 | 95%+ | 1g |
$660.0 | 2023-09-07 |
(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acidに関する追加情報
Introduction to (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid (CAS No. 2098155-35-0)
(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid (CAS No. 2098155-35-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid is noteworthy for its conjugated double bond and the presence of a piperidine ring substituted with a methoxymethyl and a methyl group. The conjugated system imparts unique electronic properties to the molecule, which can influence its reactivity and biological activity. The piperidine ring, a common motif in many bioactive compounds, contributes to the compound's overall pharmacological profile.
The synthesis of (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid has been explored using various methodologies. One of the most efficient routes involves the condensation of 4-(methoxymethyl)-4-methylpiperidine with an appropriate α,β-unsaturated carboxylic acid derivative. This reaction is typically carried out under mild conditions to ensure high yields and stereoselectivity. Recent advancements in catalytic methods have further optimized this process, making it more scalable and environmentally friendly.
In terms of biological activity, (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid has demonstrated significant potential as a therapeutic agent. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess antioxidant activity, which can help protect cells from oxidative stress and damage.
Recent research has also explored the potential of (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid in the treatment of neurodegenerative diseases. Preclinical studies have indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. These findings suggest that it may have therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid have been extensively studied to understand its behavior in vivo. Data from animal models have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed after oral administration and exhibits good bioavailability. Its metabolism primarily involves Phase I reactions such as hydroxylation and oxidation, followed by Phase II conjugation reactions.
Clinical trials are currently underway to evaluate the safety and efficacy of (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid in human subjects. Preliminary results from Phase I trials have indicated that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed. These findings are encouraging and pave the way for further clinical development.
In conclusion, (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enonic acid (CAS No. 2098155-35-0) represents a promising candidate for various therapeutic applications due to its unique chemical structure and biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses. As more data becomes available, this compound may play a significant role in advancing the treatment of inflammatory diseases and neurodegenerative disorders.
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